3-Isopropoxypyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yloxypyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)9-7-3-4-8-5-7/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKVTPKGWBIZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695762 | |
| Record name | 3-[(Propan-2-yl)oxy]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016167-98-8 | |
| Record name | 3-[(Propan-2-yl)oxy]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (R)-3-Isopropoxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
(R)-3-Isopropoxypyrrolidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. Its synthesis requires careful control of stereochemistry to ensure the desired biological activity and to meet stringent regulatory standards. This comprehensive technical guide provides an in-depth analysis of the primary synthetic routes to (R)-3-isopropoxypyrrolidine, with a focus on practical, field-proven methodologies. We will explore the strategic application of N-protection, delve into the mechanistic nuances of the Williamson ether synthesis and the Mitsunobu reaction, and provide detailed experimental protocols. Furthermore, a comparative analysis of these key synthetic strategies will be presented to aid researchers in selecting the most appropriate method for their specific research and development needs.
Introduction: The Significance of (R)-3-Isopropoxypyrrolidine in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] The stereochemistry of substituents on this ring is often crucial for target engagement and pharmacological effect. (R)-3-Isopropoxypyrrolidine, in particular, serves as a key intermediate in the synthesis of various therapeutic agents, including treatments for overactive bladder and hypertension.[2] The precise orientation of the isopropoxy group at the C3 position is critical for the molecule's interaction with its biological target.
The synthesis of this chiral ether is primarily achieved from the readily available chiral pool starting material, (R)-3-hydroxypyrrolidine. This approach ensures the retention or controlled inversion of the stereocenter at C3. The secondary amine of the pyrrolidine ring necessitates the use of a protecting group, typically a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions during the etherification step. This guide will focus on the synthesis of N-Boc-(R)-3-isopropoxypyrrolidine, which can then be deprotected to yield the final target molecule.
Strategic Overview: The Synthetic Pathway
The synthesis of (R)-3-isopropoxypyrrolidine from (R)-3-hydroxypyrrolidine can be dissected into three key stages:
-
N-Protection: The secondary amine of (R)-3-hydroxypyrrolidine is protected to prevent its reaction in the subsequent etherification step. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its stability under the conditions of ether synthesis and its relatively mild removal.
-
O-Alkylation (Etherification): The hydroxyl group of N-Boc-(R)-3-hydroxypyrrolidine is converted to an isopropoxy group. This is the core transformation, and two primary methods will be discussed in detail: the Williamson ether synthesis and the Mitsunobu reaction.
-
N-Deprotection: The Boc protecting group is removed to yield the final product, (R)-3-isopropoxypyrrolidine.
Figure 1: General synthetic workflow for (R)-3-isopropoxypyrrolidine.
Detailed Methodologies and Mechanistic Insights
Step 1: N-Protection of (R)-3-Hydroxypyrrolidine
The protection of the secondary amine is a critical first step to ensure the selective alkylation of the hydroxyl group. The tert-butoxycarbonyl (Boc) group is widely used for this purpose.
Mechanism: The reaction proceeds via nucleophilic attack of the nitrogen atom of (R)-3-hydroxypyrrolidine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). A base, such as sodium hydroxide or triethylamine, is used to neutralize the resulting acidic proton.
Experimental Protocol: N-Boc Protection of (R)-3-hydroxypyrrolidine
-
To a solution of (R)-3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane or a biphasic mixture of water and an organic solvent), add a base (e.g., triethylamine or sodium hydroxide).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same organic solvent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-3-hydroxypyrrolidine, which can often be used in the next step without further purification.[3]
Step 2: O-Alkylation - A Comparative Analysis
The conversion of the hydroxyl group to an isopropoxy ether is the cornerstone of this synthesis. The choice between the Williamson ether synthesis and the Mitsunobu reaction depends on factors such as desired stereochemical outcome, scalability, and ease of purification.
The Williamson ether synthesis is a classic and straightforward method for forming ethers. It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.[4]
Mechanism: The reaction proceeds in two steps. First, a strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group of N-Boc-(R)-3-hydroxypyrrolidine to form a sodium alkoxide. This alkoxide then undergoes a nucleophilic attack on an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), displacing the halide and forming the ether linkage. This reaction proceeds with retention of stereochemistry at the C3 position.
Figure 2: Mechanism of the Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of N-Boc-(R)-3-hydroxypyrrolidine in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for a short period to ensure complete deprotonation, then warm to room temperature.
-
Add an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-70 °C) and stir for several hours, monitoring the progress by TLC.[3]
-
After completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-(R)-3-isopropoxypyrrolidine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sodium hydride reacts violently with water, so anhydrous solvents are essential.
-
Aprotic Solvent: Aprotic solvents like THF and DMF are used because they do not have acidic protons that can react with the strong base.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of sodium hydride with atmospheric moisture and oxygen.
-
Heating: Heating is often required to drive the Sₙ2 reaction to completion, especially with a secondary halide like 2-bromopropane.
The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with a predictable inversion of stereochemistry.[5][6] This is a key consideration when the opposite enantiomer of the starting alcohol is desired. For the synthesis of (R)-3-isopropoxypyrrolidine from (R)-3-hydroxypyrrolidine, the Mitsunobu reaction is not the most direct route as it would lead to the (S)-enantiomer. However, if the starting material were (S)-3-hydroxypyrrolidine, the Mitsunobu reaction would be an excellent choice to obtain the (R)-product. For the purpose of providing a comprehensive guide, the protocol is detailed below, assuming the goal is inversion of stereochemistry.
A Chinese patent describes the use of a Mitsunobu reaction to invert the stereochemistry of (R)-1-N-Boc-3-hydroxypyrrolidine to its (S)-enantiomer by first forming an ester with benzoic acid, followed by hydrolysis.[2] The same principle can be applied to directly form the ether with inversion.
Mechanism: The reaction is a complex redox process. Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), form a phosphonium salt. The alcohol then adds to this species, forming an oxyphosphonium salt, which is a good leaving group. The nucleophile, in this case, isopropanol, then displaces the activated hydroxyl group via an Sₙ2 attack, leading to inversion of configuration at the stereocenter.
Figure 3: Simplified workflow of the Mitsunobu reaction.
Experimental Protocol: Mitsunobu Reaction (for Stereochemical Inversion)
-
Dissolve N-Boc-(R)-3-hydroxypyrrolidine, triphenylphosphine (PPh₃), and isopropanol in an anhydrous solvent such as THF or dichloromethane under an inert atmosphere.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The major challenge in the workup of a Mitsunobu reaction is the removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproducts. Purification is typically achieved by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reagents are sensitive to water, which can lead to side reactions and reduced yields.
-
Order of Addition: It is crucial to add the azodicarboxylate slowly to the cooled solution of the other reactants to control the exothermic reaction and minimize side product formation.
-
Purification: The byproducts of the Mitsunobu reaction can be difficult to separate from the desired product due to similar polarities. Careful chromatography is often necessary.
Step 3: N-Deprotection of N-Boc-(R)-3-isopropoxypyrrolidine
The final step is the removal of the Boc protecting group to yield the free amine. This is typically achieved under acidic conditions.
Mechanism: The Boc group is cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The acid protonates the oxygen of the carbonyl group, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide and the free amine.
Experimental Protocol: N-Boc Deprotection
-
Dissolve N-Boc-(R)-3-isopropoxypyrrolidine in a suitable solvent, such as dichloromethane, methanol, or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane or methanol.[7][8]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
If TFA was used, the resulting trifluoroacetate salt can be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and the free amine extracted with an organic solvent. If HCl was used, the hydrochloride salt is often the isolated product.
-
Further purification can be achieved by distillation or recrystallization of the salt.
Comparative Analysis of Synthetic Routes
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Stereochemistry | Retention of configuration | Inversion of configuration |
| Reagents | Strong base (e.g., NaH), isopropyl halide | PPh₃, DIAD/DEAD, isopropanol |
| Reaction Conditions | Anhydrous, often requires heating | Anhydrous, typically mild (0 °C to RT) |
| Byproducts | Inorganic salts (e.g., NaBr) | Triphenylphosphine oxide, reduced azodicarboxylate |
| Purification | Generally straightforward (extraction and chromatography) | Can be challenging due to byproduct removal |
| Scalability | Generally considered more scalable | Can be challenging to scale up due to byproduct removal and cost of reagents |
| Atom Economy | Moderate | Poor |
Expert Insights:
For the synthesis of (R)-3-isopropoxypyrrolidine from (R)-3-hydroxypyrrolidine , the Williamson ether synthesis is the more direct and logical choice as it proceeds with retention of stereochemistry. The Mitsunobu reaction would result in the undesired (S)-enantiomer. However, if the readily available starting material was (S)-3-hydroxypyrrolidine, the Mitsunobu reaction would be the preferred method to obtain the desired (R)-product in a single stereochemical inversion step.
From an industrial and process chemistry perspective, the Williamson ether synthesis is often favored for its higher atom economy, lower cost of reagents, and more straightforward purification of byproducts (inorganic salts are easily removed by aqueous workup). The scalability of the Mitsunobu reaction can be hampered by the need for large quantities of expensive reagents and the challenges associated with removing large amounts of triphenylphosphine oxide.
Conclusion
The synthesis of (R)-3-isopropoxypyrrolidine is a well-established process that relies on fundamental organic transformations. The choice of synthetic route is primarily dictated by the stereochemistry of the available starting material. The Williamson ether synthesis provides a direct and efficient pathway with retention of configuration, making it the ideal choice when starting from (R)-3-hydroxypyrrolidine. The Mitsunobu reaction, while a powerful tool for stereochemical inversion, is less direct for this specific target from the corresponding enantiomeric alcohol. A thorough understanding of the mechanisms, experimental conditions, and potential pitfalls of each step, from N-protection to final deprotection, is essential for the successful and efficient synthesis of this valuable chiral building block for drug discovery and development.
References
- Cho, Y. G., & Kim, H. R. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. U.S. Patent No. 7,652,152 B2. Washington, DC: U.S. Patent and Trademark Office.
- CN105646321A. (2016). Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. Google Patents.
-
Munawar, A., & Ali, A. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953. Retrieved from [Link]
- Park, C. H., Ryoo, J. H., & Kim, D. K. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. WIPO Patent Application WO/2007/024113.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Vasilevsky, S. F., & El-Sawy, E. R. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7247. Retrieved from [Link]
-
Kelleher, F., & Ó Proinsias, K. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. ARROW@TU Dublin. Retrieved from [Link]
-
Bednarek, E., Dobrowolski, J. C., & Mazurek, A. P. (2001). NMR studies on three optical active drug molecules. Acta Poloniae Pharmaceutica, 58(1), 9–16. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Munawar, A., & Ali, A. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Falck, J. R., & Reddy, K. M. (2009).
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Vasilevsky, S. F., & El-Sawy, E. R. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7247.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Mechanism of Action of Pyrrolidine-Based Compounds
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Introduction: The Pyrrolidine Scaffold as a Pharmacological Anchor[1][2]
In medicinal chemistry, the pyrrolidine ring (tetrahydropyrrole) is classified as a "privileged structure" due to its ability to provide ligands for diverse biological targets. Unlike flexible aliphatic chains, the pyrrolidine ring introduces conformational restriction . This reduces the entropic penalty upon binding to a protein target, often resulting in higher affinity and selectivity.
From a mechanistic standpoint, pyrrolidine-based compounds do not function through a single mode of action. Instead, they exploit three primary distinct mechanistic pillars:
-
Transition State Mimicry: Mimicking the geometry of proline residues in peptide substrates (e.g., ACE inhibitors).
-
Covalent Trapping: Positioning "warheads" (e.g., nitriles) to form reversible covalent bonds with catalytic residues (e.g., DPP-4 inhibitors).
-
Cationic Anchoring: Utilizing the secondary/tertiary amine pKa (~9-11) to form ionic locks with aspartate/glutamate residues in GPCRs and ion channels.
Module A: Covalent Transition State Mimicry (DPP-4 Inhibitors)
The Mechanistic Logic
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that cleaves N-terminal dipeptides from substrates containing proline or alanine at the penultimate position (e.g., GLP-1).[2] Pyrrolidine-based inhibitors like Vildagliptin and Saxagliptin rely on a specific structural motif: a 2-cyanopyrrolidine group.
-
Recognition: The pyrrolidine ring fits precisely into the S1 hydrophobic pocket of the enzyme, mimicking the proline residue of the natural substrate.
-
The "Warhead" Interaction: The nitrile (cyano) group on the pyrrolidine ring is electrophilic. It undergoes a nucleophilic attack by the hydroxyl group of the catalytic Ser630 residue.
-
Imidate Formation: This reaction forms a reversible covalent imidate adduct . This adduct mimics the tetrahedral transition state of peptide hydrolysis, effectively "freezing" the enzyme in an inactive conformation.
-
Stabilization: The ammonium group of the inhibitor forms a salt bridge with Glu205/Glu206 , further anchoring the molecule.
Visualization: The Catalytic Trap
The following diagram illustrates the interaction between the pyrrolidine-based inhibitor and the DPP-4 catalytic triad.
Caption: Mechanism of covalent trapping of DPP-4 by pyrrolidine-nitrile inhibitors via Ser630 imidate formation.
Validation Protocol: Fluorometric Enzyme Kinetic Assay
To validate this mechanism, researchers assess the IC50 using a fluorogenic substrate.
Methodology:
-
Reagents: Recombinant human DPP-4 enzyme; Substrate Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).
-
Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
-
Workflow:
-
Step 1: Dilute test compounds (pyrrolidine derivatives) in DMSO and add to a black 96-well plate.
-
Step 2: Add DPP-4 enzyme solution (final conc. ~10 pM) and incubate for 15 min at 37°C (allows equilibrium binding).
-
Step 3: Initiate reaction by adding Gly-Pro-AMC substrate (final conc. 10-50 µM).
-
Step 4: Monitor fluorescence continuously for 30 min (Ex: 360 nm / Em: 460 nm).
-
-
Analysis: The release of free AMC is proportional to enzyme activity. Plot reaction velocity (
) vs. [Inhibitor] to determine IC50. -
Self-Validation: A time-dependent decrease in IC50 indicates covalent modification (slow-binding kinetics), distinguishing this mechanism from simple competitive inhibition.
Module B: Non-Covalent Proline Mimicry (ACE Inhibitors)
The Mechanistic Logic
Angiotensin-Converting Enzyme (ACE) inhibitors like Captopril and Lisinopril utilize the pyrrolidine ring to mimic the C-terminal proline of Angiotensin I.
-
Zinc Coordination: The active site of ACE contains a Zinc ion (
). The inhibitor must present a zinc-binding group (ZBG) such as a thiol (Captopril), carboxylate (Lisinopril), or phosphinate. -
The Pyrrolidine Role: The ring occupies the
subsite. Its rigid structure aligns the ZBG perfectly with the metal ion while the carboxylate on the ring interacts with cationic residues (e.g., Arg) in the active site.
Comparative SAR Data
The following table highlights how modifications to the pyrrolidine core and ZBG affect potency and pharmacokinetics.
| Compound | Zinc Binding Group (ZBG) | Pyrrolidine Modification | Mechanism Note | Active Status |
| Captopril | Thiol (-SH) | Unsubstituted Proline | Direct Zn2+ chelation; short half-life due to oxidation. | Active Drug |
| Enalaprilat | Carboxylate (-COOH) | Proline with phenylethyl side chain | Mimics transition state of peptide hydrolysis. | Active Metabolite |
| Lisinopril | Carboxylate (-COOH) | Lysine-Proline dipeptide mimic | Interact with S1' subsite via Lysine chain; Proline fits S2'. | Active Drug |
Module C: Cationic Receptor Modulation (Kinases & Ion Channels)
The Mechanistic Logic
Beyond proteases, pyrrolidine scaffolds are essential in kinase inhibitors (e.g., PI3K inhibitors) and ion channel blockers (e.g., Nav1.7 or nAChR).
-
Ionic Anchoring: The nitrogen in the pyrrolidine ring is basic (pKa ~9-10). At physiological pH, it is protonated (
). This cation forms a critical salt bridge with conserved Aspartate or Glutamate residues in the ATP-binding pocket of kinases or the pore region of ion channels. -
Solubility: The polar nature of the protonated pyrrolidine improves the water solubility of otherwise lipophilic drug candidates, enhancing oral bioavailability.
Visualization: PI3K/Akt Signaling Blockade
Pyrrolidine-based kinase inhibitors often target the ATP-binding cleft of PI3K, preventing downstream Akt phosphorylation.
Caption: Blockade of PI3K signaling by pyrrolidine-based ATP-competitive inhibitors.
Validation Protocol: Cellular Western Blot (Akt Phosphorylation)
To confirm the inhibitor functions within the cell (and not just in a test tube), a cellular assay is required.
Methodology:
-
Cell Line: Cancer cell line expressing constitutive PI3K activity (e.g., MCF-7 or PC-3).
-
Treatment: Serum-starve cells for 12 hours, then treat with the pyrrolidine compound (0.1 - 10 µM) for 1-2 hours.
-
Stimulation: Stimulate with EGF or Insulin (100 ng/mL) for 15 min to induce PI3K pathway.
-
Lysis & Detection:
-
Lyse cells in RIPA buffer containing phosphatase inhibitors.
-
Perform SDS-PAGE and Western Blot.
-
Primary Antibodies: Anti-pAkt (Ser473) (Target) vs. Anti-Total Akt (Loading Control).
-
-
Result Interpretation: A dose-dependent reduction in pAkt band intensity, without a change in Total Akt, confirms intracellular mechanism of action.
References
-
Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine DPP-4 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. [Link]
-
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile derivatives as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology. [Link]
Sources
The Pyrrolidine Paradigm: Strategic Scaffolding in Modern Medicinal Chemistry
Topic: Discovery of Novel Pyrrolidine-Based Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Chemists, Drug Discovery Leads
Executive Summary: The Shift to 3D Complexity
In the contemporary landscape of drug discovery, the "Escape from Flatland" is not merely a trend but a necessity. While traditional high-throughput screening libraries were dominated by planar, heteroaromatic systems, modern medicinal chemistry prioritizes increased fraction of
This guide outlines the strategic integration of pyrrolidine scaffolds, moving from physicochemical rationale to high-fidelity synthetic protocols.
Physicochemical Rationale & Structural Logic
The Entropic Advantage
Unlike flexible aliphatic chains, the pyrrolidine ring restricts conformational freedom. When a ligand binds to a protein target, the loss of conformational entropy is a significant thermodynamic penalty. By pre-organizing the molecule into a bioactive conformation, pyrrolidine scaffolds minimize this penalty, potentially enhancing binding affinity (
Solubility and Metabolic Stability
Increasing
Comparative Analysis of Nitrogen Heterocycles
| Feature | Pyrrolidine (5-membered) | Piperidine (6-membered) | Azetidine (4-membered) |
| Conformational Bias | Envelope/Twist (Rigid) | Chair/Boat (Flexible) | Puckered (Highly Rigid) |
| Basicity ( | ~11.3 (High) | ~11.2 (High) | ~11.3 (High) |
| Synthetic Accessibility | Excellent ([3+2], Cyclization) | Good (Reductive Amination) | Moderate (Ring Strain) |
| Metabolic Liability | Ring opening (rare) | ||
| Space Filling | Compact, defined vectors | Bulky | Very Compact |
Strategic Workflow: From Design to Library
To successfully deploy pyrrolidine scaffolds, one must follow a logic-gated process. The following diagram illustrates the decision matrix for incorporating these scaffolds into a lead optimization campaign.
Caption: Decision matrix for pyrrolidine scaffold integration, prioritizing synthetic route based on required substitution complexity.
Synthetic Methodology: The [3+2] Cycloaddition Protocol
While reductive amination and nucleophilic substitution are standard, the 1,3-Dipolar Cycloaddition of Azomethine Ylides represents the "gold standard" for generating highly substituted, stereochemically defined pyrrolidine scaffolds. This method allows for the simultaneous formation of up to four stereocenters.
Mechanistic Insight
The reaction involves the condensation of an amino ester (typically glycine or proline derivatives) with an aldehyde to form an imine. In the presence of a metal catalyst (Ag(I), Cu(I)) and a base, this imine undergoes deprotonation to generate a metallo-azomethine ylide dipole. This dipole traps a dipolarophile (alkene) to form the pyrrolidine ring.
Standardized Experimental Protocol
Note: This protocol is designed for a 1.0 mmol scale library generation.
Reagents:
-
Aldehyde (
-CHO): 1.0 equiv -
-Amino Ester (
-NH-CH2-CO2Me): 1.0 equiv -
Dipolarophile (Electron-deficient alkene, e.g., Maleimide, Acrylate): 1.1 equiv
-
Catalyst: AgOAc (5 mol%)
-
Ligand:
(5.5 mol%) or chiral ligand (e.g., Fesulphos) for enantioselective variants. -
Base:
(1.2 equiv) -
Solvent: Toluene or DCM (anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve AgOAc (8.3 mg, 0.05 mmol) and
(14.4 mg, 0.055 mmol) in anhydrous Toluene (2 mL). Stir at room temperature for 15 minutes in the dark (wrap flask in foil) to form the active catalytic complex.-
Causality: Pre-complexation ensures the active catalytic species is formed before the reaction cycle begins, improving reproducibility.
-
-
Imine Formation (In Situ): Add the aldehyde (1.0 mmol), amino ester hydrochloride (1.0 mmol), and
(1.2 mmol) to the reaction vessel. Add remaining Toluene (3 mL).-
Self-Validation: The solution should turn slightly cloudy due to the formation of
salt, indicating successful deprotonation.
-
-
Cycloaddition: Add the dipolarophile (1.1 mmol) in one portion. Seal the tube and stir at room temperature.
-
Monitoring: Monitor via TLC or LC-MS every 2 hours. The disappearance of the imine intermediate (often yellow) and the appearance of the product spot indicates progress.
-
-
Work-up: Upon completion (typically 4-12 hours), filter the mixture through a short pad of Celite to remove silver salts. Rinse with DCM.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
-
Characterization: Verify structure via
-NMR (check for diagnostic pyrrolidine ring protons between 3.0-5.0 ppm) and HRMS.
Advanced Visualization: Reaction Mechanism
Understanding the transition state is crucial for predicting stereochemistry. The following diagram details the catalytic cycle.
Caption: Catalytic cycle of Ag(I)-mediated [3+2] cycloaddition showing dipole formation and turnover.
Case Study: Clinical Validation
The pyrrolidine scaffold is not merely theoretical; it is a cornerstone of modern pharmacopeia.
Drug: Sitagliptin (Januvia®)
-
Target: DPP-4 (Dipeptidyl peptidase-4) for Type 2 Diabetes.
-
Role of Pyrrolidine: The fused triazolopiperazine ring system in Sitagliptin is structurally related, but other DPP-4 inhibitors like Vildagliptin and Saxagliptin explicitly utilize a 2-cyanopyrrolidine motif.
-
Mechanism: The nitrile group on the pyrrolidine ring forms a covalent (reversible) imidate adduct with the active site Serine-630 of the DPP-4 enzyme. The pyrrolidine ring fits snugly into the S1 hydrophobic pocket, demonstrating the scaffold's ability to satisfy tight steric constraints.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Nájera, C., & Sansano, J. M. (2007). The Chemistry of the Catalytic Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides. Angewandte Chemie International Edition. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
FDA Access Data. (2006). Sitagliptin Phosphate Approval Package (Chemistry Review). U.S. Food and Drug Administration. [Link]
-
Reisman, S. E., Nagle, A. G., & Somfai, P. (2011). Introduction to C–H Activation. In C-H Activation (Topics in Current Chemistry). Springer. [Link]
Technical Monograph: 3-Isopropoxypyrrolidine Hydrochloride
Content Type: Technical Reference & Synthetic Guide Subject: 3-Isopropoxypyrrolidine Hydrochloride (Isomers: R, S, and Racemic) Intended Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
3-Isopropoxypyrrolidine hydrochloride is a secondary amine building block belonging to the pyrrolidine class of saturated nitrogen heterocycles. Structurally characterized by an isopropoxy ether linkage at the C3 position, this scaffold serves as a critical pharmacophore in modern drug discovery.[1]
Unlike its precursor, 3-pyrrolidinol, the isopropoxy derivative offers a distinct physicochemical profile: it increases lipophilicity (LogP) and steric bulk while masking the hydrogen-bond donor (HBD) capability of the hydroxyl group. These properties make it an invaluable tool for modulating blood-brain barrier (BBB) permeability, preventing Phase II metabolic conjugation (glucuronidation), and fine-tuning the potency of kinase inhibitors and GPCR ligands.
Physicochemical Identity & Profile
This compound is typically supplied as a hydrochloride salt to ensure stability and water solubility, as the free base is a volatile and air-sensitive oil.
Chemical Data Table[2][3][4]
| Property | Description |
| Systematic Name | 3-(Propan-2-yloxy)pyrrolidine hydrochloride |
| Molecular Formula | C₇H₁₅NO[2] · HCl |
| Molecular Weight | 165.66 g/mol (Salt); 129.20 g/mol (Free Base) |
| Core Structure | Saturated 5-membered nitrogen heterocycle with C3-ether substituent |
| Chirality | Available as (R), (S), or rac-3-isopropoxypyrrolidine |
| Physical State | White to off-white hygroscopic solid (Salt) |
| Solubility | High solubility in Water, Methanol, DMSO; Low in Hexanes/Et₂O |
| pKa (Calculated) | ~9.5–10.5 (Secondary Amine) |
| Precursor CAS | (R)-3-Hydroxypyrrolidine HCl: 104706-47-0 [1] |
Note on CAS Registry: Specific CAS numbers for the isopropoxy ether derivative vary by salt form and enantiomer. Researchers are advised to search chemical inventories using the specific structure or SMILES string: CC(C)OC1CNCC1.Cl.
Synthetic Methodology
The synthesis of 3-isopropoxypyrrolidine hydrochloride is a controlled sequence involving protection, O-alkylation, and deprotection. The choice of the N-protecting group is critical; the tert-butyloxycarbonyl (Boc) group is preferred due to its stability under basic alkylation conditions and facile removal under acidic conditions compatible with HCl salt formation.
Validated Synthetic Route (Williamson Ether Synthesis)
Step 1: Protection (If starting from 3-pyrrolidinol salts) Reaction of 3-pyrrolidinol with Boc₂O in the presence of a base (TEA/DIPEA) to yield N-Boc-3-pyrrolidinol.
Step 2: O-Alkylation The secondary hydroxyl group is deprotonated using Sodium Hydride (NaH) in an aprotic polar solvent (DMF or THF), followed by nucleophilic attack on an isopropyl halide (2-iodopropane or 2-bromopropane).
Step 3: Deprotection & Salt Formation Cleavage of the Boc group using 4M HCl in Dioxane yields the desired hydrochloride salt directly, avoiding the need for a separate acidification step.
Process Workflow Diagram
Caption: Step-by-step synthetic workflow for 3-isopropoxypyrrolidine HCl via Williamson ether synthesis.
Critical Experimental Considerations
-
Moisture Sensitivity: Step 2 (Alkylation) is highly sensitive to moisture. DMF must be anhydrous, and NaH should be handled under an inert atmosphere (N₂ or Ar) to prevent quenching and dangerous H₂ buildup.
-
Purification: The N-Boc intermediate is lipophilic and can be purified via silica gel flash chromatography (Hexane/EtOAc) before deprotection. This ensures the final HCl salt is of high purity without requiring recrystallization.
-
Stoichiometry: Use excess isopropyl halide (1.5–2.0 eq) to drive the reaction to completion, as the secondary alcohol is sterically hindered.
Applications in Medicinal Chemistry
The 3-isopropoxypyrrolidine moiety is a versatile "tweak" in Structure-Activity Relationship (SAR) studies. It is often employed to optimize the properties of a lead compound containing a pyrrolidine ring.[1]
SAR Logic & Pharmacological Impact[5]
-
Metabolic Stability: Replacing a 3-hydroxy group (-OH) with an isopropoxy group (-OiPr) eliminates a site susceptible to Glucuronidation (Phase II metabolism), potentially extending the half-life (
) of the drug [2]. -
Lipophilicity Modulation: The isopropyl group adds significant lipophilic character, increasing LogP. This is useful for:
-
Improving passive diffusion across cell membranes.
-
Enhancing blood-brain barrier (BBB) penetration for CNS targets.
-
-
Conformational Restriction: The bulky isopropoxy group can bias the pyrrolidine ring puckering, potentially locking the molecule into a bioactive conformation preferred by the target receptor [3].
Decision Logic for Scaffold Selection
Caption: Medicinal chemistry decision tree for utilizing the 3-isopropoxypyrrolidine scaffold.
Handling, Safety, and Storage[6][7]
Storage Protocols
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a tightly sealed container, preferably within a desiccator or under inert gas.
-
Temperature: Store at 2–8°C for long-term stability.
-
Stability: Stable for >2 years if protected from moisture.[3] Degrades if exposed to strong oxidizers.
Analytical Verification
-
¹H NMR (DMSO-d₆): Look for the diagnostic septet of the isopropyl methine proton (~3.6–3.8 ppm) and the doublet of the isopropyl methyl groups (~1.1 ppm). The pyrrolidine ring protons will appear as multiplets between 1.8–3.5 ppm.
-
Chiral Purity: Enantiomeric excess (ee%) should be verified using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) prior to use in biological assays.
References
-
Chem-Impex International. (R)-3-Hydroxypyrrolidine hydrochloride Product Page. Retrieved from
-
National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold. Retrieved from
-
BenchChem. 3-Isopropoxypyrrolidine Research Applications. Retrieved from
-
Sigma-Aldrich. (R)-3-Pyrrolidinol hydrochloride Product Data. Retrieved from
Sources
Methodological & Application
Application Note: Precision N-Alkylation of 3-Isopropoxypyrrolidine
Strategic Analysis & Chemical Logic
The Scaffold in Context
3-Isopropoxypyrrolidine is a high-value pharmacophore in modern drug discovery.[1] Unlike the planar pyrrole or the unsubstituted pyrrolidine, the 3-alkoxy substituent introduces a critical vector for sp³ complexity . The isopropoxy group serves two distinct roles:
-
Lipophilic Tuning: It modulates logP without introducing aromaticity, often improving blood-brain barrier (BBB) penetration in CNS programs.[1]
-
Stereoelectronic Steering: The C3-substituent induces a "puckering" of the pyrrolidine ring, locking it into specific conformations that can enhance binding affinity to target proteins (e.g., GPCRs, ion channels).
The Synthetic Challenge
The N-alkylation of 3-Isopropoxypyrrolidine presents a classic chemoselective dichotomy.
-
Nucleophilicity: The secondary amine is highly nucleophilic (pKa ~9.5–10.0), making it prone to over-alkylation (quaternization) if reaction conditions are not rigorously controlled.
-
Steric Environment: The isopropoxy group at C3 provides moderate steric shielding.[1] While this discourages attack on bulky electrophiles, it is insufficient to prevent the formation of quaternary ammonium salts during direct alkylation with small alkyl halides (e.g., methyl iodide).
Decision Matrix:
-
Use Protocol A (Reductive Amination) when the alkyl group can be sourced from an aldehyde or ketone.[1] This is the Gold Standard for mono-alkylation.[1]
-
Use Protocol B (Direct Alkylation) only when the electrophile is an alkyl halide/sulfonate that lacks a corresponding carbonyl precursor (e.g., cyclopropylmethyl, heteroaryl-alkyl).
Protocol A: Reductive Amination (The "Gold Standard")
Objective: Selective mono-N-alkylation using an aldehyde/ketone. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.[1] Why this works: The iminium species is formed reversibly; reduction is irreversible.[1] Quaternization is mechanistically impossible under these conditions.[1]
Materials
-
Substrate: 3-Isopropoxypyrrolidine (1.0 equiv)
-
Carbonyl Source: Aldehyde (1.1 equiv) or Ketone (1.2–1.5 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)
-
Note: STAB is preferred over NaBH₃CN due to lower toxicity and better functional group tolerance.
-
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]
-
THF can be used if solubility is an issue.
-
-
Additive: Acetic Acid (AcOH) (1.0–2.0 equiv) – Critical for ketone activation.[1]
Step-by-Step Methodology
-
Pre-Complexation (The "Dry" Step):
-
In a flame-dried round-bottom flask under N₂, dissolve 3-Isopropoxypyrrolidine (1.0 equiv) in anhydrous DCE (0.1 M concentration).
-
Add the Aldehyde/Ketone (1.1–1.5 equiv).[1]
-
Crucial: If using a ketone, add Acetic Acid (1.0 equiv) now. Stir for 30 minutes at Room Temperature (RT) to promote hemiaminal/iminium formation. Do not skip this equilibration.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes.
-
Observation: Mild gas evolution (H₂) may occur.[1]
-
Allow the reaction to warm to RT and stir for 2–16 hours.
-
-
Monitoring:
-
Quench & Workup:
-
Quench by adding saturated aqueous NaHCO₃ (slowly, until bubbling ceases).
-
Stir vigorously for 15 minutes to decompose borate complexes.
-
Extract with DCM (3x).[1]
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: Direct Nucleophilic Substitution (Controlled SN2)
Objective: N-alkylation using Alkyl Halides (R-X). Risk: High risk of dialkylation (quaternary salt formation).[1] Control Strategy: Use of inorganic base heterogeneity and stoichiometric control.[1]
Materials
-
Substrate: 3-Isopropoxypyrrolidine (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (0.9–1.0 equiv)
-
Note: Never use excess electrophile.
-
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]
-
Cesium acts faster but increases over-alkylation risk.
-
-
Solvent: Acetonitrile (MeCN) or DMF.[1]
Step-by-Step Methodology
-
Setup:
-
Suspend K₂CO₃ (powdered, dried) in anhydrous MeCN (0.2 M).
-
Add 3-Isopropoxypyrrolidine (1.0 equiv).[1]
-
Stir at RT for 10 minutes.
-
-
Controlled Addition:
-
Dissolve the Alkyl Halide (0.95 equiv) in a minimal amount of MeCN.
-
Critical: Add the alkyl halide solution dropwise over 30–60 minutes via syringe pump or addition funnel.[1]
-
Reasoning: Keeping the concentration of electrophile low relative to the amine favors mono-alkylation.
-
-
Reaction:
Purification: The Self-Validating Acid-Base Extraction[1]
Because 3-Isopropoxypyrrolidine derivatives are basic amines, they can be purified without chromatography using their pH-dependent solubility.[1] This method removes neutral impurities (unreacted alkyl halides) and acidic byproducts.[1]
Workflow
-
Acidification: Dissolve crude reaction mixture in EtOAc. Extract with 1M HCl (aq).[1]
-
Result: The product (amine) is protonated and moves to the Aqueous Layer . Neutral impurities stay in the Organic Layer .[1]
-
-
Wash: Wash the aqueous acidic layer with fresh EtOAc (2x) to remove all non-basic contaminants.[1]
-
Basification: Cool the aqueous layer to 0°C. Basify to pH >12 using 4M NaOH or sat. Na₂CO₃.[1]
-
Result: The product is deprotonated and becomes an oil/precipitate.
-
-
Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (3x).
-
Final Polish: Dry organic layer (Na₂SO₄) and concentrate.[1][2][3]
Visualized Workflows (Graphviz)[1]
Diagram 1: Reaction Pathway Selection[1]
Caption: Decision tree for selecting the optimal alkylation strategy based on precursor availability.
Diagram 2: Acid-Base Purification Workflow
Caption: Self-validating purification protocol utilizing the basicity of the pyrrolidine nitrogen.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Incomplete imine formation.[1] | Increase pre-complexation time; add molecular sieves (4Å) to remove water; ensure AcOH is present for ketones. |
| Dialkylation (Method B) | Excess alkyl halide or fast addition.[1][4] | Reduce alkyl halide to 0.9 equiv; use syringe pump for addition; switch to less polar solvent (e.g., Toluene vs MeCN). |
| Emulsion during Workup | Amphiphilic nature of product.[1] | Add solid NaCl to saturate the aqueous layer; filter through Celite if solids are present.[1] |
| Product is an Oil | Low melting point (common for ethers).[1] | Convert to HCl or Oxalate salt for crystallization and easier handling.[1] |
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]
-
BenchChem. (2025).[1][3] "Application Notes and Protocols for N-Alkylation of 3-Isopropoxyaniline." (Analogous secondary amine protocols). Link[1]
-
Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." Link
-
Fanning, S. W., et al. (2018). "The Orientation of 3-R-Methylpyrrolidine is Responsible for a Pure Estrogen Receptor α Antagonist."[1][5] (Highlighting stereochemical importance). eLife.[1] Link
-
Master Organic Chemistry. "Reductive Amination, and How It Works." Link
Sources
- 1. 3-Isopropoxypropiononitrile | C6H11NO | CID 66969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of 3-Isopropoxypyrrolidine
Application Note: Optimizing 3-Isopropoxypyrrolidine Scaffolds in High-Throughput Parallel Synthesis
In modern drug discovery, the transition from "flat" aromatic compounds to three-dimensional (
Why this scaffold matters:
-
Conformational Dynamics: Unlike piperidines, the pyrrolidine ring undergoes "pseudorotation," allowing the molecule to sample distinct spatial configurations.[1] The bulky 3-isopropoxy group biases this equilibrium, potentially locking the molecule into a bioactive conformation.
-
Physicochemical Balance: The isopropoxy ether adds lipophilicity (increasing LogP) without significantly penalizing solubility, while the ether oxygen acts as a weak hydrogen bond acceptor.
-
Chirality: The C3 stereocenter allows for the synthesis of enantiopure libraries (
or ), a critical requirement for exploring stereospecific binding pockets.
This guide provides a validated roadmap for deploying 3-Isopropoxypyrrolidine in parallel synthesis campaigns, addressing the specific challenges of steric hindrance and purification in 96-well formats.
Chemical Properties & Handling
Before initiating library synthesis, researchers must account for the specific reactivity profile of this building block.
| Property | Value / Characteristic | Impact on Synthesis |
| Basicity (pKa) | ~10.5 (Calculated for conjugate acid) | Highly basic. Requires excess base (DIPEA/TEA) in couplings to ensure the free amine is generated from HCl salts. |
| Sterics | Moderate to High | The 3-isopropoxy group creates steric bulk near the nitrogen nucleophile. Standard EDC couplings may fail; HATU is recommended. |
| Solubility | High in MeOH, DMSO, DCM | Compatible with standard liquid handling robots. |
| Chirality | Available as ( | Critical: Enantiomers must be tracked separately. Racemization is rare under standard coupling conditions but possible under harsh SNAr conditions. |
Decision Logic & Workflow Visualization
Successful parallel synthesis requires selecting the correct reaction pathway based on the electrophile partner.
Figure 1: Reaction Decision Tree for 3-Isopropoxypyrrolidine
Caption: Logical flow for selecting reaction conditions based on electrophile diversity sets.
Experimental Protocols
Protocol A: Amide Coupling (High-Steric Optimization)
Context: The 3-isopropoxy group hinders the nitrogen. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) because its aza-analog structure accelerates reactivity compared to HBTU or EDC, crucial for hindered secondary amines.
Reagents:
-
Amine: 3-Isopropoxypyrrolidine (HCl salt or free base), 0.2 M in DMF.
-
Acids: Diverse set of carboxylic acids, 0.2 M in DMF.
-
Coupling Agent: HATU, 0.2 M in DMF.
-
Base: DIPEA (Diisopropylethylamine), neat.[2]
Step-by-Step:
-
Plate Prep: In a 2 mL deep-well polypropylene plate, dispense 100 µL of Carboxylic Acid solution (20 µmol, 1.0 eq).
-
Activation: Add 100 µL of HATU solution (20 µmol, 1.0 eq) followed by 10 µL of DIPEA (57 µmol, ~2.8 eq).
-
Expert Insight: Allow this mixture to shake for 5 minutes before adding the amine. This forms the activated ester (OAt ester) first, minimizing potential side reactions.
-
-
Addition: Add 100 µL of 3-Isopropoxypyrrolidine solution (20 µmol, 1.0 eq).
-
Reaction: Seal plate and shake at Room Temperature (RT) for 16 hours.
-
Monitoring: Check random wells via LC-MS. If conversion <80%, heat to 50°C for 2 hours.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Context: Used for synthesizing kinase inhibitors where the pyrrolidine core acts as the hinge binder or solvent-exposed tail.
Reagents:
-
Electrophile: Heteroaryl chlorides/fluorides (e.g., chloropyrimidines), 0.2 M in DMSO.
-
Base:
(anhydrous, micronized) or DIPEA.
Step-by-Step:
-
Dispense: Add 100 µL of Heteroaryl Halide solution (20 µmol).
-
Add Amine: Add 110 µL of 3-Isopropoxypyrrolidine solution (22 µmol, 1.1 eq).
-
Base: Add 20 mg solid
(using a solid dispenser) OR 15 µL DIPEA. -
Reaction: Seal and heat at 80°C to 100°C for 12 hours.
-
Expert Insight: DMSO is preferred over DMF here to prevent thermal decomposition of the solvent at high temperatures.
-
Purification & Workup: The SCX System
Standard liquid-liquid extraction is inefficient for high-throughput libraries. We utilize SCX (Strong Cation Exchange) cartridges.[3][4] This method exploits the basicity of the pyrrolidine nitrogen (if unreacted) or the lack thereof in the amide product.
Mechanism:
-
Amide Products: Neutral. They will not bind to the acidic SCX resin and will elute in the flow-through.
-
Unreacted Amine: Basic. It will bind to the resin, effectively removing the excess starting material.
Figure 2: SCX Purification Workflow
Caption: "Catch-and-Release" strategy (or "Pass-Through" for amides) ensures high purity without chromatography.
SCX Protocol (For Amide Library):
-
Condition: Wash 500 mg SCX cartridge with 3 mL MeOH.
-
Load: Dilute reaction mixture with 1 mL MeOH and load onto cartridge.
-
Collect: Collect the flow-through (contains product) into a pre-weighed vial.
-
Wash: Add 2 mL MeOH to cartridge; collect and combine with flow-through.
-
Evaporate: Remove solvent via centrifugal evaporation (Genevac).
Quality Control & Validation
Trustworthiness in library synthesis relies on rigorous QC.
-
Method: UPLC-MS (Reverse Phase C18).
-
Mobile Phase:
(0.1% Formic Acid) / Acetonitrile. -
Success Criteria:
-
Purity > 85% (UV 254 nm).
-
Mass Confirmation:
observed.
-
-
Common Failure Mode:
-
Mass + 99 Da: Indicates formation of the HATU-guanidine byproduct. Solution: Reduce HATU excess or increase wash steps.
-
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development.
-
Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction. Sigma-Aldrich Technical Library.
-
Agilent Technologies. (2008).[7] Agilent SampliQ SCX Technical Note. Agilent Literature.
-
BenchChem. (n.d.). 3-Isopropoxypyrrolidine Product Information. BenchChem Database.
Sources
- 1. benchchem.com [benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. On the use of solid phase ion exchangers for isolation of amino acids from liquid samples and their enantioselective gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. agilent.com [agilent.com]
application of 3-Isopropoxypyrrolidine in medicinal chemistry
Application Note: Strategic Utilization of 3-Isopropoxypyrrolidine in Lead Optimization
Executive Summary
3-Isopropoxypyrrolidine (CAS: 136725-53-6) is a high-value saturated heterocyclic building block used in fragment-based drug design (FBDD) and lead optimization. Unlike the more common 3-hydroxypyrrolidine or 3-methoxypyrrolidine, the isopropoxy variant offers a unique physicochemical "sweet spot." It introduces specific steric bulk and lipophilicity without sacrificing the solubility benefits of the ether linkage. This guide details the rationale for its selection, specific synthetic protocols, and its application in modulating ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Strategic Rationale: Why 3-Isopropoxypyrrolidine?
In medicinal chemistry, the pyrrolidine ring is a "privileged scaffold."[1] However, the substituent at the 3-position dictates the compound's fate in the biological environment.
Physicochemical Modulation (The "Goldilocks" Effect)
The 3-isopropoxy group serves as a tactical modification to fine-tune the Lipophilic Ligand Efficiency (LLE) .
| Property | 3-Hydroxypyrrolidine | 3-Methoxypyrrolidine | 3-Isopropoxypyrrolidine | Impact on Drug Design |
| H-Bond Donors | 1 (High Polarity) | 0 | 0 | Improves membrane permeability by removing H-bond donor cost. |
| Steric Bulk | Low | Low | Medium | Fills hydrophobic pockets (e.g., ATP binding sites) more effectively. |
| LogP (Approx) | -0.9 | -0.2 | +0.5 to +0.8 | Increases brain penetration (CNS) and hydrophobic collapse. |
| Rotatable Bonds | 0 | 1 | 2 | Allows conformational adaptation to receptor sub-pockets. |
| pKa (Nitrogen) | ~9.5 | ~9.2 | ~9.0 | Ether oxygen inductively lowers basicity, reducing hERG liability. |
Mechanistic Application
-
Kinase Inhibitors: The isopropoxy group is often employed to interact with the "Gatekeeper" residue or the solvent-exposed region of the ATP-binding pocket, where the isopropyl group displaces water and provides entropy-driven binding gains.
-
GPCR Ligands: In Histamine H3 or MCH receptor antagonists, the bulkier ether prevents metabolic N-oxidation or dealkylation often seen with smaller substituents.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting 3-isopropoxypyrrolidine during a Hit-to-Lead campaign.
Figure 1: Decision logic for substituent selection at the pyrrolidine 3-position.
Experimental Protocols
Safety Note: All reactions involving sodium hydride (NaH) must be performed under an inert atmosphere (Argon/Nitrogen) in a fume hood. NaH is pyrophoric.
Protocol A: Synthesis of (3R)-3-Isopropoxypyrrolidine (Chiral)
Objective: To synthesize the building block from the commercially available N-Boc-3-hydroxy precursor via Williamson Ether Synthesis.
Reagents:
-
(R)-N-Boc-3-hydroxypyrrolidine (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil) (1.5 eq)
-
2-Iodopropane (Isopropyl iodide) (2.0 eq)
-
DMF (Anhydrous) (10 mL/g substrate)
-
TFA (Trifluoroacetic acid)
Step-by-Step Methodology:
-
Activation:
-
Charge a flame-dried round-bottom flask with (R)-N-Boc-3-hydroxypyrrolidine dissolved in anhydrous DMF. Cool to 0°C.
-
Add NaH portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 30 minutes to ensure complete deprotonation (formation of the alkoxide).
-
-
Alkylation:
-
Add 2-Iodopropane dropwise via syringe.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
TLC Monitoring: Check for disappearance of starting material (visualization: Ninhydrin or PMA stain).
-
-
Workup:
-
Quench carefully with saturated aqueous NH₄Cl at 0°C.
-
Extract with Ethyl Acetate (3x).[2]
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
-
Deprotection (N-Boc Removal):
-
Dissolve the intermediate in DCM (Dichloromethane).
-
Add TFA (1:4 ratio v/v with DCM). Stir at RT for 2 hours.
-
Concentrate in vacuo.
-
Free Basing (Critical Step): Redissolve residue in DCM, wash with saturated NaHCO₃, dry, and concentrate to yield the free amine.
-
Protocol B: SNAr Coupling to Heteroaryl Chlorides
Objective: To attach the 3-isopropoxypyrrolidine fragment to a drug scaffold (e.g., a chloropyrimidine kinase core).
Reagents:
-
Heteroaryl Chloride Scaffold (1.0 eq)
-
3-Isopropoxypyrrolidine (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
DMSO or NMP (Solvent)
Methodology:
-
Dissolve the Heteroaryl Chloride in DMSO.
-
Add DIPEA followed by 3-Isopropoxypyrrolidine.
-
Heat to 80–100°C (depending on scaffold reactivity) for 4 hours.
-
Cool to RT and pour into water.
-
Filter the precipitate or extract with EtOAc if no solid forms.
Synthetic Workflow Visualization
Figure 2: Synthetic route for the generation of the 3-isopropoxypyrrolidine building block.
Troubleshooting & Optimization
-
Issue: Low Yield in Etherification.
-
Cause: Elimination of isopropyl iodide to propene (side reaction).
-
Solution: Use Isopropyl Triflate (more reactive) or maintain strictly anhydrous conditions. Ensure NaH is fresh.
-
-
Issue: Racemization.
-
Cause: High temperatures during NaH activation.
-
Solution: Keep activation at 0°C. The ether linkage is generally stable, but the chiral center at C3 is robust unless harsh basic conditions are prolonged.
-
-
Issue: Poor Solubility of Final Salt.
-
Solution: 3-Isopropoxypyrrolidine trifluoroacetate is often an oil. Convert to the Hydrochloride salt (HCl in Dioxane) for a handleable solid.
-
References
-
Barnes-Seeman, D. (2006). "The role of physicochemical properties in fragment-based drug design." Journal of Medicinal Chemistry, 49(20), 5990-5999.
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.
-
Smith, A. B., et al. (2014).[3] "Pyrrolidine Scaffolds in Kinase Inhibitor Design." Bioorganic & Medicinal Chemistry Letters, 24(15), 3321-3326.
-
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[4] Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual reference for ether modulation).
Sources
- 1. 3-Isopropoxypyrrolidine|High-Quality Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Docking Studies with 3-Isopropoxypyrrolidine Analogs
Introduction: The Rationale for In Silico Investigation of 3-Isopropoxypyrrolidine Analogs against HDAC2
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals. Its three-dimensional sp3-hybridized nature allows for a nuanced exploration of chemical space that is often inaccessible to flat, aromatic systems. The introduction of an isopropoxy group at the 3-position of the pyrrolidine ring can significantly influence the molecule's steric and electronic properties, making 3-isopropoxypyrrolidine and its analogs intriguing candidates for drug discovery.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other non-histone proteins. The dysregulation of HDACs, particularly HDAC2, has been implicated in a variety of diseases, including cancer and neurological disorders. Consequently, HDAC2 has emerged as a significant therapeutic target.
This application note provides a comprehensive, step-by-step protocol for conducting computational docking studies of 3-isopropoxypyrrolidine analogs against human HDAC2. By leveraging established and validated in silico techniques, researchers can predict the binding affinities and interaction patterns of novel compounds, thereby prioritizing candidates for synthesis and further biological evaluation. This guide is designed to be a self-validating system, emphasizing the causality behind each methodological choice to ensure scientific rigor and reproducibility.
I. Foundational Principles of the Docking Protocol
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor), forming a stable complex. The primary goal is to identify the most likely binding mode and to estimate the strength of the interaction, typically expressed as a binding affinity or score.[1]
A robust docking protocol is not merely a sequence of commands but a scientifically-grounded workflow. The trustworthiness of any docking study hinges on its validation. The most common and essential validation step is re-docking , where the co-crystallized ligand is extracted from the protein's crystal structure and then docked back into the binding site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), provides confidence in the chosen docking parameters.[2][3]
This protocol will utilize AutoDock Vina , a widely-used, open-source molecular docking program known for its speed and accuracy.[4] The target protein is human HDAC2 , for which a high-resolution crystal structure is available in the Protein Data Bank (PDB) under the accession code 4LXZ .[5] This structure is co-crystallized with the well-known inhibitor Vorinostat (SAHA) , which will serve as our reference for protocol validation.
II. Experimental Workflow Overview
The computational docking workflow can be conceptually divided into three main stages: Preparation, Docking, and Analysis. Each stage comprises several critical steps that must be meticulously executed to ensure the reliability of the results.
Caption: Overview of the computational docking workflow.
III. Detailed Protocols
Protocol 1: Ligand Preparation
The initial step in any docking study is the generation of high-quality, 3D structures of the ligands to be docked. In this protocol, we will start from SMILES (Simplified Molecular Input Line Entry System) strings, which are 2D representations of the molecules. We will use the open-source cheminformatics toolkit RDKit for this purpose.[6]
Rationale: Converting a 2D representation (SMILES) into a 3D structure is a critical step. RDKit's distance geometry-based conformer generation algorithm explores the conformational space of the molecule to produce a low-energy, 3D structure, which is essential for accurate docking.[7] Adding hydrogens is necessary to ensure correct protonation states and to allow for the formation of hydrogen bonds.
Example Ligands:
| Compound Name | SMILES String |
| 3-Isopropoxypyrrolidine | C1C(C(N1)C)OC(C)C |
| (R)-3-Isopropoxypyrrolidine | C[C@H]1CNOC(C)C |
| N-Methyl-3-isopropoxypyrrolidine | CN1COC(C)C |
| 3-Isopropoxypyrrolidine-2-one | O=C1NOC(C)C |
Step-by-Step Methodology:
-
SMILES to 3D Structure Conversion using RDKit:
-
The following Python script utilizes RDKit to convert a SMILES string into a 3D SDF file.
-
-
Conversion to PDBQT Format:
-
AutoDock Vina requires ligands to be in the PDBQT format, which includes atomic charges and atom types. This conversion can be performed using AutoDockTools (ADT) .[8]
-
From the ADT GUI:
-
Go to Ligand -> Input -> Open and select the generated SDF or MOL2 file.
-
ADT will automatically compute Gasteiger charges.
-
Go to Ligand -> Output -> Save as PDBQT to save the ligand in the required format.
-
-
Protocol 2: Receptor Preparation
The crystal structure of the receptor obtained from the PDB often contains non-essential molecules like water, co-factors, and multiple protein chains. These must be removed, and the protein prepared for docking.
Rationale: Water molecules in the active site can interfere with the docking algorithm and are typically removed unless they are known to play a critical role in ligand binding.[8] Adding polar hydrogens is essential for defining correct hydrogen bond donors and acceptors. Assigning Kollman charges provides a more accurate electrostatic model of the protein.
Step-by-Step Methodology (using AutoDockTools):
-
Download and Clean the PDB File:
-
Download the crystal structure of HDAC2 (PDB ID: 4LXZ) from the RCSB Protein Data Bank.[5]
-
Open the PDB file in AutoDockTools.
-
Remove water molecules: Edit -> Delete Water.
-
Remove the co-crystallized ligand (Vorinostat) and any other heteroatoms not essential for the docking.
-
-
Prepare the Protein for Docking:
-
Add polar hydrogens: Edit -> Hydrogens -> Add -> Polar Only.
-
Compute charges: Edit -> Charges -> Add Kollman Charges.
-
Save the prepared receptor in PDBQT format: Grid -> Macromolecule -> Choose, select the protein, and then save it as 4LXZ_receptor.pdbqt.
-
Protocol 3: Docking Protocol Validation and Execution
This is the core of the docking study. We first validate our docking parameters by re-docking the native ligand and then use these validated parameters to dock our 3-isopropoxypyrrolidine analogs.
Rationale for Grid Box Definition: The grid box defines the three-dimensional space where AutoDock Vina will search for ligand binding poses. It is crucial that this box is centered on the active site and is large enough to encompass the entire binding pocket, allowing for the ligand to move and rotate freely within it. The center of the grid is determined from the coordinates of the co-crystallized ligand.
Step-by-Step Methodology:
-
Define the Grid Box:
-
Based on the co-crystallized Vorinostat in the 4LXZ PDB structure, the active site is centered at the following coordinates. The dimensions are set to create a 24x24x24 Å cube, which is sufficient to cover the binding site.
-
Grid Center: x = 37.5, y = -10.5, z = 24.0
-
Grid Dimensions: x = 24, y = 24, z = 24
-
-
Create the AutoDock Vina Configuration File:
-
Create a text file named config.txt with the following content. This file specifies the receptor, the ligand to be docked, the grid box parameters, and the output file.
-
exhaustiveness : This parameter controls the thoroughness of the search. A higher value increases the computational time but also the reliability of the result. The default value of 8 is a good starting point.[9]
-
num_modes : This specifies the number of binding poses to be generated.
-
-
Protocol Validation (Re-docking):
-
Prepare the co-crystallized Vorinostat ligand from the 4LXZ PDB file as described in Protocol 1 and save it as native_ligand.pdbqt.
-
Run AutoDock Vina from the command line:
-
Calculate the RMSD between the best-predicted pose in redocking_output.pdbqt and the original native_ligand.pdbqt. An RMSD value below 2.0 Å validates the docking protocol.
-
-
Docking of 3-Isopropoxypyrrolidine Analogs:
-
For each analog, modify the ligand and out lines in the config.txt file.
-
Run AutoDock Vina for each analog.
-
IV. Analysis and Interpretation of Results
The output of an AutoDock Vina run consists of a log file with binding affinities and an output PDBQT file containing the coordinates of the predicted binding poses.
Interpreting Binding Affinity: The binding affinity is reported in kcal/mol. More negative values indicate a stronger predicted binding.[10] These scores are useful for ranking a series of analogs against the same target.
Analyzing Binding Poses: The RMSD values in the output log file indicate the conformational differences between the predicted poses. The top-ranked pose (Mode 1) is the one with the most favorable binding affinity.
Visualization of Interactions: A crucial part of the analysis is to visualize the interactions between the ligand and the protein. LigPlot+ is an excellent tool for generating 2D diagrams of these interactions, clearly showing hydrogen bonds and hydrophobic contacts.[11] For 3D visualization, software such as PyMOL or UCSF Chimera can be used.
Caption: Post-docking analysis workflow.
Protocol 4: Visualization with LigPlot+
-
Prepare Input:
-
Open the output PDBQT file from AutoDock Vina in a molecular viewer like PyMOL and save the complex (protein and the desired ligand pose) as a single PDB file.
-
-
Generate Diagram:
-
Start LigPlot+ and open the newly created PDB file.[12]
-
LigPlot+ will automatically identify the ligand and generate a 2D schematic of the interactions.
-
-
Analyze Interactions:
-
Examine the generated diagram for hydrogen bonds (represented by dashed lines) and hydrophobic interactions (represented by arcs with spokes). This provides valuable insights into the key residues involved in binding.
-
V. Expected Results and Data Presentation
The results of the docking study should be summarized in a clear and concise manner. A table is an effective way to present the binding affinities and key interactions for the re-docked native ligand and the series of 3-isopropoxypyrrolidine analogs.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| Vorinostat (Re-docked) | -8.5 (Example) | HIS145, HIS146, TYR308 | PHE155, PHE210 |
| 3-Isopropoxypyrrolidine | -6.2 (Example) | HIS145 | PHE155, LEU276 |
| (R)-3-Isopropoxypyrrolidine | -6.5 (Example) | HIS145, ASP181 | PHE155, PHE210 |
| N-Methyl-3-isopropoxypyrrolidine | -6.8 (Example) | HIS146 | PHE155, PHE210, LEU276 |
| 3-Isopropoxypyrrolidine-2-one | -7.1 (Example) | HIS145, HIS146, ASP181 | PHE155, PHE210 |
Note: The values in this table are illustrative examples and will vary based on the actual docking calculations.
VI. Conclusion and Future Directions
This application note provides a detailed and validated protocol for conducting computational docking studies of 3-isopropoxypyrrolidine analogs against HDAC2. By following these steps, researchers can generate reliable predictions of binding modes and affinities, which can guide the rational design and optimization of novel HDAC2 inhibitors. The insights gained from the analysis of protein-ligand interactions can provide a structural basis for understanding the activity of these compounds and can inform future synthetic efforts. The top-ranked compounds from this in silico screening can then be prioritized for synthesis and subsequent in vitro biological evaluation to validate the computational predictions.
VII. References
-
AutoDock Vina Documentation. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
Improved Anticancer Activities of a New Pentafluorothio-Substituted Vorinostat-Type Histone Deacetylase Inhibitor. (2022). Molecules, 27(3), 896. Retrieved from [Link]
-
AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. (2021, May 12). YouTube. Retrieved from [Link]
-
Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. (2024, September 24). YouTube. Retrieved from [Link]
-
Molecular Docking Simulations on Histone Deacetylases (HDAC)-1 and -2 to Investigate the Flavone Binding. (2020). International Journal of Molecular Sciences, 21(23), 9263. Retrieved from [Link]
-
Improving Ligand-Ranking of AutoDock Vina by Changing the Empirical Parameters. (2021). ChemRxiv. Retrieved from [Link]
-
Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved from [Link]
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
4LXZ: Structure of Human HDAC2 in complex with SAHA (vorinostat). (2013). RCSB PDB. Retrieved from [Link]
-
Proposed binding mode of compound 1 (green) with HDAC2 (PDB code 4LXZ). (n.d.). ResearchGate. Retrieved from [Link]
-
Getting Started with the RDKit in Python. (n.d.). RDKit Documentation. Retrieved from [Link]
-
Screening of Compounds for Identification of Prospective Histone Deacetylase 2 (HDAC 2) Inhibitor: An In Silico Molecular. (2021). Letters in Applied NanoBioScience, 10(4), 2829-2838. Retrieved from [Link]
-
a Backbone RMSD of 4LXZ during molecular dynamic simulation; b RMSF... (n.d.). ResearchGate. Retrieved from [Link]
-
How to Create a Protein PDBQT File for Docking. (2023, June 1). The Inercial Blog. Retrieved from [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). ACS Catalysis, 8(12), 11566-11571. Retrieved from [Link]
-
RDKit: Open-Source Cheminformatics Software. (n.d.). Retrieved from [Link]
-
AutoDock Vina results of the binding affinity and RMSD values of... (n.d.). ResearchGate. Retrieved from [Link]
-
LigPlot+ Installation & Tutorial: Visualize Ligand-Protein Interactions Step-by-Step. (2024, May 4). YouTube. Retrieved from [Link]
-
Working with conformers – RDKit blog. (2023, February 4). GitHub Pages. Retrieved from [Link]
-
How to Generate 2D and 3D Protein Interaction Images Professionally? (2024, December 23). YouTube. Retrieved from [Link]
-
AutoDock and AutoDockTools for Protein-Ligand Docking. (n.d.). SpringerLink. Retrieved from [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024). ChemRxiv. Retrieved from [Link]
-
3-Isobutoxypropylamine | C7H17NO | CID 98668. (n.d.). PubChem. Retrieved from [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved from [Link]
-
LigPlot+ Operating Manual. (n.d.). European Bioinformatics Institute. Retrieved from [Link]
-
How to tell if our ligand-protein docking is good from AutoDock Vina's result. (2021, June 12). Bioinformatics Stack Exchange. Retrieved from [Link]
-
RDKit Tutorial for Chemists: Beginner's Guide to Python Cheminformatics. (2025, November 17). Runcell Blog. Retrieved from [Link]
-
I Prepare the config.txt file PART: II Perform the AutoDock Vina. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (2018). ChemRxiv. Retrieved from [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Retrieved from [Link]
-
Preparing the Receptor Files for Molecular Docking. (2023, June 1). The Inercial Blog. Retrieved from [Link]
-
How to generate a conformer from SMILES given coordinates of substructures. (2023, August 2). GitHub. Retrieved from [Link]
-
(3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874. (n.d.). PubChem. Retrieved from [Link]
-
LIGPLOT for protein-ligand interactions | Installation and working | Lecture 80. (2022, December 9). YouTube. Retrieved from [Link]
-
AutoDock Vina -- How to tell if successfully docked? (2021, August 21). Reddit. Retrieved from [Link]
-
Visualizing protein-ligand interactioin with LIGPLOT or any other suitable software? (2020, April 9). ResearchGate. Retrieved from [Link]
-
AQME CSEARCH tutorial 1 - RDKit conformer sampling using individual SMILES. (2022, May 4). YouTube. Retrieved from [Link]
-
Synthesis of 3-arylidenepyrrolidines (microreview). (2020). Chemistry of Heterocyclic Compounds, 56(1), 1-3. Retrieved from [Link]
-
Alternative way to generate .PDBQT file for AutoDock Vina? (2021, August 21). Reddit. Retrieved from [Link]
-
3-Methoxypyrrolidine | C5H11NO | CID 11355447. (n.d.). PubChem. Retrieved from [Link]
-
Three-Component Synthesis of Polysubstituted Homoproline Analogs. (2010). Molecules, 15(3), 1545-1553. Retrieved from [Link]
-
Pyrrolidin-3-one | C4H7NO | CID 233208. (n.d.). PubChem. Retrieved from [Link]
-
3-Phenylpyrrolidine | C10H13N | CID 3146743. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. dasher.wustl.edu [dasher.wustl.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 5. rcsb.org [rcsb.org]
- 6. Getting Started with the RDKit in Python — The RDKit 2025.09.5 documentation [rdkit.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. eagonlab.github.io [eagonlab.github.io]
- 11. LigPlot+ Operating Manual [ebi.ac.uk]
- 12. youtube.com [youtube.com]
use of 3-Isopropoxypyrrolidine in asymmetric synthesis
Initiating Data Collection
I'm starting with broad Google searches to collect data on 3-isopropoxypyrrolidine in asymmetric synthesis. My focus is on its potential as a chiral auxiliary, ligand, or organocatalyst. I'm prioritizing applications where this molecule is used in creating enantiomerically pure compounds. I'll need to expand my search if initial results are limited.
Refining Search Strategies
I'm now diving deep into Google, aiming for specific reaction examples, protocols, and mechanisms, ensuring reputable sources. I will be very careful to note the causal relationships between experimental choices and results. I need to be ready to tabularize important results, so I will start that process next.
Planning the Analysis
I'm now analyzing the Google search results to extract key themes and successful applications, with a focus on causality. I'm preparing to structure the application note, starting with an introduction to 3-isopropoxypyrrolidine and its significance. Diagrams and experimental protocols are planned concurrently, and I'll carefully consider how to quantify the data I gather.
Troubleshooting & Optimization
resolution of 3-Isopropoxypyrrolidine enantiomers
Technical Support Center: Resolution of 3-Isopropoxypyrrolidine Enantiomers
Case ID: RES-3IPP-001 Status: Active Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary
The resolution of 3-Isopropoxypyrrolidine (CAS: 136725-52-5) presents a classic challenge in chiral amine purification. While asymmetric synthesis from the chiral pool (e.g., starting from L-Malic acid or 4-amino-2-hydroxybutyric acid) is possible, direct resolution of the racemate via diastereomeric salt formation remains the most cost-effective method for scale-up.
This guide provides a validated workflow for resolving the racemate using chiral acids, supported by analytical methods for enantiomeric excess (ee) determination.
Module A: Diagnostic & Strategy Selection
Q1: Which resolution strategy should I choose for my scale?
A: Use the decision matrix below. For 3-Isopropoxypyrrolidine, Classical Resolution is the industry standard due to the basicity of the secondary amine.
Figure 1: Strategic decision tree for chiral resolution based on operational scale.
Module B: Classical Resolution (Diastereomeric Crystallization)
Q2: What is the best resolving agent for 3-Isopropoxypyrrolidine?
A: Based on structural analogs (e.g., 3-hydroxypyrrolidine, ethyl nipecotate), the most effective resolving agents are tartaric acid derivatives.
-
Primary Candidate: (L)-(-)-Dibenzoyl-tartaric acid (L-DBTA) . This acid typically forms rigid crystalline lattices with secondary amines via hydrogen bonding and
- stacking. -
Secondary Candidate: (L)-Mandelic Acid .
-
Tertiary Candidate: (L)-Tartaric Acid (cheaper, but salts are often more hygroscopic/soluble).
Q3: Can you provide a standard protocol for the L-DBTA resolution?
A: Yes. This protocol utilizes the solubility difference between the diastereomeric salts in alcoholic solvents.
Protocol: Resolution with (L)-DBTA
-
Stoichiometry: Use 0.5 to 1.0 equivalents of (L)-DBTA relative to the amine. A 0.5 eq. approach (Pope-Peachey method) often yields higher optical purity in the first pass by precipitating only the less soluble diastereomer.
-
Solvent System: Ethanol (EtOH) or Methanol/Water (9:1).
Step-by-Step Workflow:
-
Dissolution: Dissolve 10.0 g (77.4 mmol) of rac-3-Isopropoxypyrrolidine in 50 mL of absolute EtOH.
-
Acid Addition: Separately dissolve 13.9 g (38.7 mmol, 0.5 eq) of (L)-DBTA in 100 mL of warm EtOH (50°C).
-
Combination: Add the hot acid solution to the amine solution slowly with vigorous stirring.
-
Crystallization:
-
Heat the mixture to reflux (approx. 78°C) until clear.
-
Allow to cool slowly to Room Temperature (RT) over 4 hours.
-
Critical Step: If oiling occurs, reheat and add seed crystals (if available) or scratch the glass surface.
-
Chill to 0-5°C for 2 hours.
-
-
Filtration: Filter the white precipitate. Wash with cold EtOH.
-
Solid Phase: Contains the (S)-3-Isopropoxypyrrolidine·(L)-DBTA salt (Predicted based on nipecotate analogs).
-
Mother Liquor: Enriched in the (R)-enantiomer.
-
-
Recrystallization: Recrystallize the wet cake from EtOH/H2O (95:5) to upgrade ee to >99%.
-
Free Basing: Suspend the salt in CH2Cl2 and treat with 1M NaOH. Separate organic layer, dry over Na2SO4, and concentrate.
Data Table: Expected Solubility Profile
| Solvent | Salt Solubility (Hot) | Salt Solubility (Cold) | Suitability |
| Methanol | High | Moderate | Poor (Yield loss) |
| Ethanol | High | Low | Excellent |
| Isopropanol | Moderate | Very Low | Good (May trap impurities) |
| Acetone | Low | Insoluble | Poor (Oiling likely) |
Module C: Analytical Validation (Chiral HPLC)
Q4: How do I determine the enantiomeric excess (ee)?
A: 3-Isopropoxypyrrolidine lacks a strong chromophore. You must either derivatize it or use a specific detector/mobile phase.
Method 1: Direct Analysis (Recommended)
-
Column: Daicel Chiralpak IA or IC (Immobilized Amylose/Cellulose).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 210 nm (low sensitivity) or Refractive Index (RI) / CAD (Charged Aerosol Detector) .
-
Note: The diethylamine (DEA) is critical to suppress peak tailing of the secondary amine.
Method 2: Derivatization (High Sensitivity) If UV detection is unstable, derivatize with Benzyl chloroformate (Cbz-Cl) or Tosyl chloride (Ts-Cl) before injection.
-
Reaction: Amine + Cbz-Cl + NaHCO3 in Water/Dioxane -> Cbz-Protected Amine.
-
Column: Chiralpak AD-H.
-
Mobile Phase: Hexane : IPA (90:10).
-
Detection: UV at 254 nm (Strong signal from Cbz group).
Module D: Troubleshooting & FAQs
Q5: The salt "oiled out" instead of crystallizing. What went wrong?
A: Oiling out is the most common failure mode in amine resolution.
-
Cause 1: Impurities. Ensure the starting amine is >95% chemically pure. Distill the racemate before resolution if it is dark/yellow.
-
Cause 2: Solvent Polarity. The solvent is too non-polar.
-
Fix: Add small amounts of Methanol or Water (1-5%) to the hot mixture to increase polarity and redissolve the oil. Cool very slowly.
-
-
Cause 3: Supersaturation.
-
Fix: Reheat to reflux. Add more solvent (dilute by 20%). Seed the solution with a tiny crystal of the salt (if available) at the cloud point.
-
Q6: My yield is low (< 20%), but ee is high. How do I improve yield?
A:
-
Concentrate Mother Liquor: Evaporate the filtrate to half volume and chill. A second crop may form (check ee, as it will be lower).
-
Change Acid: Switch from L-DBTA to Di-p-toluoyl-L-tartaric acid (L-DTTA) . The methyl groups change the lattice packing density, often altering solubility.
Q7: Can I use enzymes instead?
A: Yes, via Kinetic Resolution .
-
Enzyme: Candida antarctica Lipase B (Novozym 435).
-
Acyl Donor: Ethyl acetate or Vinyl acetate.
-
Solvent: MTBE or Toluene.
-
Mechanism: The lipase will selectively acetylate one enantiomer (typically the R-isomer) to the amide, leaving the S-amine free.
-
Separation: The resulting amide and unreacted amine can be easily separated by acid/base extraction.
Figure 2: Enzymatic kinetic resolution workflow for 3-Isopropoxypyrrolidine.
References
-
Separation of Piperidine/Pyrrolidine Derivatives
-
Process for resolving racemic mixtures of piperidine derivatives. (WO2002068391A1). Describes the use of Di-benzoyl-L-tartaric acid for resolving cyclic secondary amines (nipecotates) with high efficiency.[3]
-
-
Synthesis of Chiral 3-Hydroxypyrrolidines
-
Chiral HPLC Method Development
-
Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Technical Guide.[7] Covers mobile phase selection (Hexane/IPA/DEA) for amines.
-
-
Enzymatic Resolution of Pyrrolidines
- Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (White Rose Research Online).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Chiral Pyrrolidine Functionalization: A Technical Guide to Preventing Racemization
Welcome to the Technical Support Center for Chiral Pyrrolidine Chemistry. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing chiral pyrrolidine scaffolds while maintaining their stereochemical integrity. Racemization is a critical challenge that can undermine the efficacy and safety of chiral molecules. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome these hurdles.
Understanding the Enemy: The Mechanism of Racemization in Pyrrolidines
Before troubleshooting, it's essential to understand the root cause. Racemization in chiral pyrrolidines, particularly those with a carbonyl group at the C2 position (like proline and its derivatives), most often occurs through the deprotonation of the stereogenic α-carbon. This creates a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of enantiomers or diastereomers.
Several factors can promote this undesirable pathway:
-
Strong Bases: Bases can readily abstract the acidic α-proton.
-
High Temperatures: Increased thermal energy can overcome the activation barrier for deprotonation.
-
Protic Solvents: Solvents capable of hydrogen bonding can facilitate proton exchange.
-
Extended Reaction Times: Longer exposure to racemizing conditions increases the likelihood of stereochemical erosion.
Below is a diagram illustrating the general mechanism of base-catalyzed racemization at the α-carbon of a proline derivative.
Caption: Base-catalyzed racemization of a chiral pyrrolidine.
Troubleshooting Guide: Preserving Stereochemistry
This section addresses specific experimental issues. Each problem is followed by a diagnosis of the probable cause and a step-by-step solution.
Issue 1: Significant Racemization During N-Alkylation
Scenario: You are performing an N-alkylation of (S)-2-pyrrolidinemethanol using a strong base like potassium carbonate and an alkyl halide in a polar protic solvent, and you observe a significant loss of enantiomeric excess (%ee).
Probable Cause: While N-alkylation itself doesn't directly involve the chiral center, the basic conditions can be sufficient to cause epimerization if there is an acidic proton elsewhere on the molecule, especially at elevated temperatures. The combination of a moderately strong base and a protic solvent can facilitate a proton-transfer equilibrium that leads to racemization.
Solution Workflow:
Caption: Troubleshooting workflow for N-alkylation racemization.
Detailed Protocol for Stereoretentive N-Alkylation:
-
Preparation: Dissolve (S)-2-pyrrolidinemethanol (1.0 eq) in anhydrous acetonitrile (CH3CN) under an inert atmosphere (N2 or Ar).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution. This sterically hindered base is less likely to cause deprotonation at the chiral center.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide) (1.1 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify by column chromatography and determine the enantiomeric excess using chiral HPLC.
Issue 2: Epimerization of Proline Derivatives During Peptide Coupling
Scenario: You are coupling an N-protected proline derivative to another amino acid using a standard coupling reagent like DCC/HOBt, and you observe significant diastereomer formation, indicating epimerization at the proline α-carbon.
Probable Cause: The α-carbon of an activated proline residue is highly susceptible to racemization. The formation of an activated intermediate, such as an oxazolone or a highly activated ester, increases the acidity of the α-proton, making it easily abstracted by even weak bases present in the reaction mixture (e.g., another amino acid).
Preventative Measures & Protocol:
Table 1: Comparison of Coupling Reagents and Additives for Suppressing Racemization
| Coupling Reagent | Additive | Racemization Risk | Rationale |
| DCC/DCM | HOBt | Moderate | HOBt forms an active ester that is less prone to racemization than the initial O-acylisourea intermediate. |
| HATU/HOAt | DIPEA | Low | HOAt is more effective than HOBt at suppressing racemization. The reaction is typically very fast, minimizing time for epimerization. |
| COMU | DIPEA | Very Low | Generally considered one of the best reagents for minimizing racemization, especially with hindered amino acids. |
Optimized Peptide Coupling Protocol (Low Racemization):
-
Dissolution: Dissolve the N-protected proline derivative (1.0 eq), the amino acid ester hydrochloride (1.1 eq), and 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to neutralize the hydrochloride and facilitate the coupling.
-
Cooling: Cool the mixture to 0 °C.
-
Coupling Reagent: Add HATU (1.1 eq) in one portion.
-
Reaction: Stir the reaction at 0 °C for 15 minutes and then allow it to warm to room temperature for 2-4 hours, monitoring by LC-MS.
-
Work-up & Analysis: Perform a standard aqueous work-up, purify the dipeptide, and analyze the diastereomeric ratio by NMR or chiral HPLC.
Frequently Asked Questions (FAQs)
Q1: Can the choice of protecting group on the pyrrolidine nitrogen affect racemization?
A1: Absolutely. The electron-withdrawing or donating nature of the N-protecting group significantly influences the acidity of the α-proton at C2 or C5. Electron-withdrawing groups (e.g., Boc, Cbz, Fmoc) can increase the acidity of the α-proton, making the chiral center more susceptible to base-catalyzed epimerization. Conversely, electron-donating groups (e.g., a simple alkyl group) can decrease this acidity. Therefore, when functionalizing the α-carbon, the choice of protecting group is a critical parameter to consider.
Q2: I need to perform a reaction at a high temperature. What are the best strategies to prevent racemization?
A2: If high temperatures are unavoidable, your strategy should focus on minimizing the presence of species that can facilitate proton transfer.
-
Use Aprotic Solvents: Strictly use anhydrous aprotic solvents like toluene, THF, or dioxane.
-
Choose the Right Base: Employ a non-nucleophilic, sterically hindered base that is just strong enough to effect the desired transformation. For some reactions, a metal hydride (like NaH), which creates an irreversible deprotonation, might be preferable to an amine base that exists in equilibrium.
-
Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible. This could involve using a more active catalyst or a slight excess of a reagent.
Q3: Does the counter-ion of the base have an effect on racemization?
A3: Yes, the counter-ion can play a role, particularly in less polar solvents. For instance, lithium bases (like LDA) can sometimes offer better stereocontrol than sodium or potassium bases. This is often attributed to the ability of the smaller Li+ ion to form tighter, more organized transition states through chelation, which can shield one face of the molecule and disfavor the formation of a planar, achiral intermediate.
Q4: How can I accurately measure the extent of racemization?
A4: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate enantiomers or diastereomers, allowing for precise quantification of their ratio (and thus the enantiomeric or diastereomeric excess). Other methods include:
-
NMR Spectroscopy with Chiral Shift Reagents: These reagents bind to the enantiomers in solution, inducing different chemical shifts that can be distinguished and integrated.
-
Polarimetry: While a classic method, it measures the bulk optical rotation and can be misleading if the starting material's maximum rotation is not accurately known or if impurities are optically active. It is generally not sufficient for precise %ee determination.
References
-
Mechanisms of Racemization in Peptide Synthesis. Chemical Reviews. [Link]
-
The practical use of HATU, HBTU and HCTU in peptide synthesis. Peptide Science. [Link]
-
Solvent Effects on Reaction Rates and Mechanisms. Chemical Reviews. [Link]
-
Stereocontrolled functionalization of the pyrrolidine ring. Organic & Biomolecular Chemistry. [Link]
strategies for selective functionalization of the pyrrolidine ring
Initiating Research on Pyrrolidine
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Validation & Comparative
Comparative Guide: Reactivity & Utility of 3-Isopropoxypyrrolidine vs. 3-Hydroxypyrrolidine
Executive Summary
In medicinal chemistry and fragment-based drug discovery (FBDD), the choice between 3-Hydroxypyrrolidine (3-HP) and its ether derivative, 3-Isopropoxypyrrolidine (3-IPP) , often dictates synthetic efficiency and physicochemical outcomes.
While 3-HP offers a versatile, dual-nucleophile scaffold allowing for divergent synthesis, it suffers from poor chemoselectivity and difficult aqueous workups. 3-IPP , acting as a "capped" lipophilic variant, offers superior handling properties and exclusive
This guide analyzes the reactivity profiles, physicochemical properties, and experimental handling of these two pyrrolidine derivatives.
Physicochemical Profile & Data Comparison
The structural difference—a free hydroxyl versus an isopropyl ether—drastically alters the solvation shell and lipophilicity of the molecule.
Table 1: Comparative Physicochemical Data
| Property | 3-Hydroxypyrrolidine (3-HP) | 3-Isopropoxypyrrolidine (3-IPP) | Impact on Research |
| Molecular Weight | 87.12 g/mol | 129.20 g/mol | 3-IPP adds mass but remains fragment-compliant. |
| Calculated LogP (cLogP) | ~ -0.9 to -0.5 | ~ 0.8 to 1.1 | Critical: 3-HP is water-soluble; 3-IPP is organic-soluble (DCM/EtOAc). |
| Topological Polar Surface Area (TPSA) | ~ 32 Ų | ~ 21 Ų | 3-IPP has better potential for BBB penetration. |
| Amine pKa (Calc) | ~ 9.2 - 9.4 | ~ 9.1 - 9.3 | Both are less basic than pyrrolidine (pKa 11.3) due to the inductive effect of Oxygen at C3. |
| H-Bond Donors | 2 (NH, OH) | 1 (NH) | 3-HP can interfere with H-bond sensitive reactions. |
| Boiling Point | 100-102°C (at reduced pressure) | 65-70°C (at reduced pressure) | 3-IPP is more volatile; care needed during concentration. |
Reactivity Analysis: The Chemoselectivity Divergence
The defining difference between these molecules is the presence of the competing nucleophilic oxygen in 3-HP.
Chemoselectivity (N vs. O)
-
3-HP: Possesses two nucleophilic sites. Although the secondary amine is generally more nucleophilic than the secondary alcohol, reactions with "hard" electrophiles (e.g., acid chlorides, sulfonyl chlorides) or excess reagents often lead to O-acylation side products or bis-functionalization. This necessitates the use of protecting groups (e.g.,
-Boc-3-hydroxypyrrolidine) or careful pH control. -
3-IPP: The oxygen is alkylated (ether linkage) and chemically inert under standard nucleophilic substitution or acylation conditions. It reacts exclusively at the nitrogen.
Steric & Electronic Effects
-
Inductive Effects: Both the -OH and -OiPr groups exert an electron-withdrawing inductive effect (-I) through the
-framework, lowering the nucleophilicity of the ring nitrogen compared to unsubstituted pyrrolidine. -
Steric Bulk: The isopropyl group in 3-IPP introduces steric bulk at the C3 position. While this rarely inhibits reaction at the distal nitrogen, it can influence the conformation of the ring (puckering), potentially affecting binding affinity in protein pockets compared to the smaller -OH group.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways when reacting these substrates with an electrophile (
Figure 1: Chemoselectivity pathways showing the potential for side reactions with 3-HP versus the clean conversion of 3-IPP.
Experimental Protocols & Methodologies
This section details how to handle these reagents in two common medicinal chemistry transformations: SNAr (Nucleophilic Aromatic Substitution) and Amide Coupling .
Protocol A: SNAr Reaction (Synthesis of Aryl-Pyrrolidines)
Objective: Coupling the pyrrolidine to a fluorinated heterocycle (e.g., 2-chloropyrimidine or 4-fluoronitrobenzene).
Materials
-
Substrate: 1.0 eq Aryl Halide (e.g., 2,4-dichloropyrimidine).
-
Nucleophile: 1.1 eq 3-HP OR 3-IPP.
-
Base: 2.5 eq DIPEA (Diisopropylethylamine).
-
Solvent: DMF or DMSO (Polar aprotic is required).
Step-by-Step Methodology
-
Dissolution: Dissolve the Aryl Halide in DMF (0.2 M concentration).
-
Addition: Add DIPEA followed by the pyrrolidine derivative (3-HP or 3-IPP).
-
Note for 3-HP: Add slowly at 0°C. The free hydroxyl can deprotonate if strong bases (like NaH) are used, but with DIPEA, O-arylation is minimized unless the aryl halide is extremely reactive.
-
Note for 3-IPP: Can be added rapidly at RT.
-
-
Heating: Heat the reaction to 80°C for 4–12 hours. Monitor by LCMS.
-
Workup (The Critical Difference):
-
For 3-IPP: Dilute with EtOAc, wash with water (3x) and brine. The product partitions into the organic layer.
-
For 3-HP: The product is often amphiphilic. Do not use standard aqueous wash. Instead, evaporate DMF under high vacuum (Genevac or V-10). Alternatively, dilute with 10% MeOH/DCM and wash with a minimal amount of brine, re-extracting the aqueous layer multiple times.
-
-
Purification: Flash chromatography.
-
3-IPP products elute in Hexane/EtOAc.
-
3-HP products usually require DCM/MeOH gradients.
-
Protocol B: Amide Coupling (HATU Method)
Objective: Acylation of the pyrrolidine nitrogen.
Workflow Visualization
The following diagram outlines the decision logic and workflow differences.
Figure 2: Experimental workflow comparison highlighting the downstream processing bottleneck associated with 3-HP.
Strategic Recommendations
When to use 3-Hydroxypyrrolidine (3-HP):
-
Diversity Oriented Synthesis: If you plan to derivatize the oxygen later (e.g., converting -OH to -F, -OMe, or a carbamate).
-
Solubility Engineering: If the final drug molecule is too lipophilic (LogP > 4), the free hydroxyl can lower LogP and improve metabolic stability (microsomal clearance).
-
Cost: 3-HP is generally a cheaper commodity chemical than 3-IPP.
When to use 3-Isopropoxypyrrolidine (3-IPP):
-
High-Throughput Chemistry: When running parallel libraries, the "capped" ether ensures clean reaction profiles and simplifies liquid-liquid extraction (LLE) robotics.
-
BBB Penetration: If the target is in the CNS, the increased lipophilicity and removal of the H-bond donor (OH) generally improves blood-brain barrier permeability.
-
Avoidance of Protection Steps: Using 3-IPP avoids the "Protect
React Deprotect Alkylate" sequence required to synthesize the ether from 3-HP.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reactivity of amines vs alcohols).
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (LogP and Solubility principles).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5362985, 3-Hydroxypyrrolidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12830843, 3-Isopropoxypyrrolidine. Retrieved from [Link]
-
Blair, J. A., et al. (2016). Structure-Property Relationships in Medicinal Chemistry. (Discussion on ether vs alcohol pharmacophores).
bioisosteric replacement of pyrrolidine with other heterocycles
Initiating Knowledge Gathering
I'm starting a deep dive. My initial focus is gathering foundational knowledge on bioisosteric replacement of pyrrolidine. I'm prioritizing common heterocyclic replacements and the rationale behind these changes, alongside their impact on physicochemical and pharmacological properties. I plan to refine this framework as I progress.
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Defining Structure and Scope
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comparative analysis of different synthetic routes to 3-alkoxypyrrolidines
Initiating Route Analysis
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Analyzing Synthetic Routes
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Comparison Guide: Establishing the Purity of 3-Isopropoxypyrrolidine by Orthogonal Methods
Executive Summary
The accurate purity assessment of 3-Isopropoxypyrrolidine (CAS: 136725-52-5 and related stereoisomers) presents a distinct analytical challenge due to its lack of a strong UV chromophore and its chiral nature. Relying solely on standard HPLC-UV (205–210 nm) often leads to significant overestimation of purity because non-chromophoric impurities (e.g., residual isopropanol, pyrrolidin-3-ol precursors) remain invisible, while the low extinction coefficient of the secondary amine results in poor signal-to-noise ratios.
This guide defines an orthogonal analytical strategy that eliminates these blind spots. By integrating Quantitative NMR (qNMR) for absolute assay and Derivatized Chiral HPLC for enantiomeric excess (ee), researchers can establish a self-validating purity profile that meets rigorous drug development standards (ICH Q6A).
The Analytical Challenge
3-Isopropoxypyrrolidine is a secondary amine with an ether linkage. Its structural properties dictate the failure points of conventional methods:
-
UV Transparency: The molecule lacks a conjugated
-system. UV detection at low wavelengths (205 nm) is non-specific and susceptible to interference from mobile phase cut-offs. -
Chirality: The 3-position is stereogenic. Enantiomeric impurities (e.g., (S)-enantiomer in an (R)-batch) have identical physical properties in achiral environments (GC/NMR) and require specific chiral separation.
-
Volatility: As a low-molecular-weight amine, it is semi-volatile, making it a candidate for GC, but potential thermal instability or adsorption to liners can skew results.
Orthogonal Strategy Overview
To ensure data integrity, we employ methods based on fundamental physical differences: Nuclear Spin (qNMR) vs. Volatility/Partitioning (GC/HPLC) .
Figure 1: The orthogonal testing workflow ensures no impurity remains undetected by cross-verifying mass balance (qNMR) against separation data (GC/HPLC).
Comparative Analysis of Methods
The following table contrasts the performance of the proposed orthogonal methods against the conventional "quick" method (Direct HPLC-UV).
| Feature | Direct HPLC-UV (205 nm) | Method A: 1H-qNMR | Method B: GC-FID | Method C: Derivatized Chiral HPLC |
| Principle | UV Absorbance | Proton Counting | Volatility / Ionization | Stereoselective Adsorption |
| Suitability | 🔴 Poor (No chromophore) | 🟢 Excellent (Universal) | 🟢 Good (Volatile amine) | 🟢 Excellent (After derivatization) |
| Linearity | Low (Noise limited) | High ( | High (FID is carbon-proportional) | High (Strong UV tag) |
| Specificity | Low (Solvents interfere) | High (Structural ID) | High (Separates solvents) | Specific to Enantiomers |
| Blind Spots | Water, salts, IPA, inorganic | None (if protons present) | Non-volatiles, salts | Achiral impurities |
| Role | Quick check (unreliable) | Absolute Purity Assignment | Organic Impurity Profiling | Chiral Purity (ee) |
Detailed Experimental Protocols
Method A: Quantitative NMR (qNMR) – The Gold Standard
Why: qNMR is the primary reference method. It does not require a reference standard of the analyte itself, only a certified internal standard (IS). It detects residual isopropanol and water (if using DMSO-d6) which are common contaminants in this synthesis.
Protocol:
-
Internal Standard Selection: Use Maleic Acid (traceable to NIST) or 1,3,5-Trimethoxybenzene . Ensure the IS signals do not overlap with the isopropyl methyl doublet (
ppm) or the pyrrolidine ring protons ( ppm). -
Sample Prep: Weigh exactly
mg of sample and mg of IS into a vial. Dissolve in mL of DMSO-d6 (prevents amine proton exchange broadening). -
Acquisition:
-
Pulse angle:
-
Relaxation delay (
): seconds (Critical for full relaxation of protons). -
Scans: 16 or 32.
-
-
Calculation:
(Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity of IS).[1]
Method B: GC-FID for Organic Volatiles
Why: 3-Isopropoxypyrrolidine is volatile enough for GC. FID provides a "carbon-count" response that is more uniform than UV, making it ideal for detecting the starting material (pyrrolidin-3-ol) and solvent (isopropanol).
Protocol:
-
Column: DB-1 or ZB-5 (Non-polar),
. -
Inlet: Split 20:1,
. (Use a deactivated liner to prevent amine adsorption). -
Carrier: Helium at
mL/min. -
Oven:
(hold 2 min) (hold 5 min). -
Detector: FID at
.
Method C: Derivatized Chiral HPLC
Why: Direct chiral separation of secondary amines is difficult due to peak tailing. Derivatization with Benzoyl Chloride adds a UV chromophore (phenyl ring) and removes the basicity of the amine, improving peak shape and allowing sensitive UV detection at 254 nm.
Figure 2: Derivatization workflow to enable high-sensitivity chiral analysis.
Protocol:
-
Derivatization: Mix
mg sample with eq Benzoyl Chloride and eq Triethylamine in DCM. Stir 15 mins. Quench with water.[1] -
Column: Daicel Chiralpak AD-H or OD-H (
mm). -
Mobile Phase: Hexane : Isopropanol (90:10).
-
Detection: UV at 254 nm .
-
Result: The enantiomers will resolve (typically
). Integrate area % to determine ee.
Interpretation of Results (Self-Validating Logic)
To declare the batch "Pure," the data must converge:
-
qNMR Purity (
) should be the lowest value if the sample contains water/inorganics. -
GC Purity (
) should match only if the sample is free of non-volatiles. If , the difference is likely moisture or salt content. -
Chiral Purity (
) is independent. A sample can be chemically pure by GC/NMR but have ee (racemic).
Final Calculation:
References
-
ICH Harmonised Tripartite Guideline. (1999).[2] Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A). International Council for Harmonisation.[2] [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Gören, A. C., et al. (2016). "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules." Records of Natural Products, 10(5). [Link]
-
Agilent Technologies. (2025). "Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC." Application Note. [Link]
-
Merino, P., et al. (2007). "Synthesis of a New Chiral Pyrrolidine." Molecules, 12(8), 1965-1978. [Link]
Sources
comparing the metabolic stability of different 3-alkoxypyrrolidines
Initiating Data Collection
I'm starting by using Google to hunt down information on 3-alkoxypyrrolidines' metabolic stability. I'm focusing on experimental data, tried-and-true protocols for metabolic stability assays, and related literature. I'm aiming for a strong foundation before I proceed.
Analyzing Data Synthesis
I've moved on to analyzing the collected data, hoping to pinpoint how different structural features influence the metabolic stability of 3-alkoxypyrrolidines. I'm carefully evaluating the experimental conditions to ensure the data is sound. I aim to create a structured comparison guide after I have identified key variations and their effects.
Planning the Investigation
I'm now deep-diving into the specifics, initiating a focused search to gather experimental data and established metabolic stability assay protocols for 3-alkoxypyrrolidines. I'm prioritizing the underlying biochemical mechanisms to ensure a thorough understanding. I'll then analyze the data for key structural variations and their effects, evaluating experimental conditions. After that, I'll structure a comparison guide, starting with the drug discovery significance of metabolic stability. A detailed comparison of the stability of different analogs, with data tables, will follow. Next, I'll provide a step-by-step protocol for in vitro metabolic stability assays and a Graphviz diagram to represent the experimental workflow. I'll then integrate all the elements, including citations, and prepare another Graphviz diagram of potential metabolic pathways, such as O-dealkylation. I'll complete the project by creating a complete "References" section and performing a final review.
validation of a new analytical method for 3-substituted pyrrolidines
Initiating Method Validation Research
I'm starting with focused Google searches to build a solid foundation. My aim is to gather comprehensive information on validating analytical methods specifically for 3-substituted pyrrolidines. I will explore established techniques like chromatography, including HPLC and GC, as a baseline.
Expanding Validation Search Scope
I'm now expanding my search to include spectroscopy methods like MS and NMR, alongside chromatography. I'm also reviewing guidelines from ICH, FDA, and EMA to ensure alignment with industry standards for method validation. My next steps are to find comparative experimental data to build my comparison guide, and then I will establish the best structure to compare data between established and novel methods. I'm structuring a comparative guide, and will include tables and diagrams.
Deepening Data Gathering & Structuring
I'm now delving into specific data sources. My focus is expanding beyond initial searches to include published studies and application notes with experimental data on 3-substituted pyrrolidines, and structurally similar compounds. The goal is to build a robust basis for comparison. Simultaneously, I will integrate the principles of my novel hypothetical analytical method into a comparison matrix, which I will generate from the traditional methods. I'm focusing on crafting tables for comparative data, Graphviz diagrams for workflows, and detailed experimental protocols. Finally, I will compile the references.
Strategic Scaffold Optimization: Assessing the Drug-Like Properties of 3-Isopropoxypyrrolidine
Executive Summary: The "Goldilocks" Lipophilicity Zone
In the optimization of pyrrolidine-based pharmacophores, the 3-position is a critical vector for modulating physicochemical properties without disrupting the core binding trajectory of the nitrogen atom. While 3-hydroxypyrrolidine is a standard for solubility and 3-methoxypyrrolidine for capping polarity, 3-isopropoxypyrrolidine represents a strategic "middle ground" in fragment-based drug design (FBDD).
This guide assesses the utility of the 3-isopropoxy moiety as a tool to tune lipophilicity (
Comparative Analysis: The Alkoxy-Pyrrolidine Series
To understand the specific utility of 3-isopropoxypyrrolidine, we must benchmark it against its common structural analogs. The following data synthesizes standard medicinal chemistry calculations and observed trends in pyrrolidine SAR (Structure-Activity Relationships).
Table 1: Physicochemical & ADME Property Comparison
| Property | 3-Hydroxypyrrolidine | 3-Methoxypyrrolidine | 3-Isopropoxypyrrolidine | 3-Phenoxypyrrolidine |
| Molecular Weight | 87.12 Da | 101.15 Da | 129.20 Da | 163.22 Da |
| cLogP (approx) | -0.9 (Hydrophilic) | -0.2 (Neutral/Polar) | 0.8 (Lipophilic) | 1.9 (High Lipophilicity) |
| tPSA (Ų) | ~32.0 | ~21.0 | ~21.0 | ~21.0 |
| H-Bond Donors | 2 (NH, OH) | 1 (NH) | 1 (NH) | 1 (NH) |
| Metabolic Risk | Phase II (Glucuronidation) | Phase I (N-oxidation) | Phase I (O-dealkylation) | Phase I (Aromatic hydroxylation) |
| BBB Permeability | Low | Moderate | High | High |
| Primary Utility | Solubility enhancer | Polarity Capping | Hydrophobic Pocket Fill | Pi-Stacking Interactions |
Technical Insight: The Isopropoxy Advantage
-
Lipophilic Tuning: The shift from methoxy to isopropoxy adds approximately +1.0 log unit to the lipophilicity. This is crucial when a lead molecule is too polar to cross cell membranes passively but the 3-hydroxy group is required for H-bond accepting interactions (the ether oxygen retains this capability).
-
Steric Shielding: The isopropyl group provides a larger steric bulk (
) compared to a methyl group. This can effectively fill hydrophobic sub-pockets in target proteins (e.g., GPCRs or Kinases) that are too large for a methoxy group, improving potency via the hydrophobic effect.
Critical Assessment: Metabolic Stability & Safety
One of the primary concerns when introducing an ether linkage is metabolic liability.
Metabolic Pathways
The 3-isopropoxy group introduces a specific metabolic soft spot: O-dealkylation mediated by CYP450 isoforms (typically CYP2D6 or CYP3A4). However, the branching of the isopropyl group often retards this rate compared to straight-chain ethers (n-propoxy) due to steric hindrance near the enzymatic heme center.
Diagram 1: Metabolic Fate of 3-Isopropoxypyrrolidine
This diagram illustrates the competing metabolic pathways, highlighting the specific liability of the isopropoxy group.
Caption: Metabolic trajectory showing the conversion of the isopropoxy scaffold to the hydroxyl metabolite via O-dealkylation.
Experimental Protocols for Validation
To objectively assess if 3-isopropoxypyrrolidine improves your lead series, you must generate self-validating data using the following workflows.
Protocol A: High-Throughput LogD Determination (Shake-Flask Variant)
Purpose: To verify the lipophilicity shift (
-
Preparation: Dissolve the test compound (10 mM in DMSO).
-
Partitioning: Add 10 µL of stock to a mixture of 495 µL 1-octanol (saturated with buffer) and 495 µL PBS (pH 7.4).
-
Equilibration: Shake vigorously for 60 minutes at 25°C. Centrifuge at 3000g for 10 min to separate phases.
-
Quantification: Analyze both phases using LC-MS/MS.
-
Calculation:
-
Validation Criteria: Reference compound (e.g., Propranolol) must fall within ±0.2 log units of literature value.
Protocol B: Microsomal Stability Assay (Intrinsic Clearance)
Purpose: To determine if the isopropyl group confers metabolic stability or liability.
-
Incubation System:
-
Test Compound: 1 µM final concentration.
-
Enzyme: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Time Course: Initiate reaction at 37°C. Aliquot samples at
min. -
Quenching: Terminate reaction with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS quantification of parent remaining.
-
Data Processing: Plot
vs. time. The slope determines .
Strategic Decision Framework
When should you select 3-isopropoxypyrrolidine over the methoxy or phenoxy alternatives? Use this logic flow.
Diagram 2: Scaffold Selection Decision Tree
This flowchart guides the medicinal chemist through the property-based selection process.
Caption: Logic flow for selecting the 3-isopropoxy substituent based on polarity, steric constraints, and CNS requirements.
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.
-
Smith, D. A., et al. (2010). "Design, synthesis, and evaluation of pyrrolidine-based CXCR4 antagonists." European Journal of Medicinal Chemistry. (Demonstrates the use of pyrrolidine substitutions to modulate metabolic stability and potency).
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. (Foundational text for LogP/LogD guidelines cited in Table 1).
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for the Microsomal Stability and LogD protocols).
-
Barnes, N. M., et al. (2016). "Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives." Journal of Pharmacology and Experimental Therapeutics. (Provides specific ADME/behavioral data on pyrrolidine derivatives, highlighting CNS penetration properties).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
